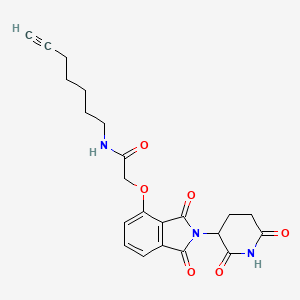
Thalidomide-O-acetamido-C5-alkyne
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thalidomide-O-acetamido-C5-alkyne is a compound that features a thalidomide moiety linked to an aliphatic spacer and an alkyne group. Thalidomide itself is a well-known ligand for E3 ligase, which ubiquitinylates proteins to commit them for proteolytic destruction . The addition of the acetamido and alkyne groups allows for further derivatization and functionalization, making this compound a versatile tool in chemical biology and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-O-acetamido-C5-alkyne typically involves the following steps:
Formation of Thalidomide Derivative: Thalidomide is first modified to introduce an acetamido group. This can be achieved through acylation reactions using acetic anhydride or acetyl chloride in the presence of a base.
Introduction of Alkyne Group: The alkyne group is introduced via a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and solvents.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the alkyne group, to form diketones or other oxidized products.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The acetamido and alkyne groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the acetamido or alkyne groups.
Major Products:
Oxidation: Diketones or carboxylic acids.
Reduction: Alkanes or alcohols.
Substitution: Various functionalized derivatives depending on the nucleophile used.
科学研究应用
Thalidomide-O-acetamido-C5-alkyne has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of PROTACs (PROteolysis TArgeting Chimeras).
Biology: The compound is used to study protein degradation pathways and the role of E3 ligases in cellular processes.
Medicine: Thalidomide derivatives, including this compound, are being investigated for their potential in treating various diseases, including cancer and autoimmune disorders.
Industry: The compound can be used in the development of new pharmaceuticals and as a tool for drug discovery
作用机制
Thalidomide-O-acetamido-C5-alkyne exerts its effects primarily through its interaction with E3 ligase, specifically cereblon (CRBN). The binding of the compound to CRBN leads to the recruitment of non-native substrates to the Cullin 4 RING E3 ubiquitin ligase (CRL4) complex, resulting in their ubiquitination and subsequent degradation by the proteasome . This mechanism is the basis for the compound’s use in PROTAC technology, where it facilitates the targeted degradation of specific proteins.
相似化合物的比较
Thalidomide: The parent compound, known for its immunomodulatory and anti-angiogenic properties.
Lenalidomide: A derivative of thalidomide with enhanced immunomodulatory effects and reduced teratogenicity.
Pomalidomide: Another thalidomide derivative with potent anti-cancer activity.
Uniqueness: Thalidomide-O-acetamido-C5-alkyne is unique due to the presence of the acetamido and alkyne groups, which allow for further functionalization and derivatization. This makes it a versatile tool in chemical biology and medicinal chemistry, particularly in the development of PROTACs .
属性
分子式 |
C22H23N3O6 |
|---|---|
分子量 |
425.4 g/mol |
IUPAC 名称 |
2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxy-N-hept-6-ynylacetamide |
InChI |
InChI=1S/C22H23N3O6/c1-2-3-4-5-6-12-23-18(27)13-31-16-9-7-8-14-19(16)22(30)25(21(14)29)15-10-11-17(26)24-20(15)28/h1,7-9,15H,3-6,10-13H2,(H,23,27)(H,24,26,28) |
InChI 键 |
PUYBHYPRHUFRCL-UHFFFAOYSA-N |
规范 SMILES |
C#CCCCCCNC(=O)COC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















